Cas no 80321-69-3 (Gypenoside XVII)

Gypenoside XVII is a bioactive saponin compound primarily derived from Gynostemma pentaphyllum (Jiaogulan). It exhibits notable pharmacological properties, including anti-inflammatory, neuroprotective, and cardioprotective effects. Structurally, it belongs to the dammarane-type triterpenoid saponins, characterized by its unique sugar moieties and aglycone core. Research suggests potential applications in mitigating oxidative stress and modulating cellular signaling pathways, such as AMPK and NF-κB. Its high purity and standardized extraction methods ensure consistent quality for research and development in nutraceuticals and pharmaceuticals. Analytical techniques like HPLC and LC-MS are typically employed for verification. Gypenoside XVII is of particular interest in metabolic and neurodegenerative disorder studies due to its targeted bioactivity.
Gypenoside XVII structure
Gypenoside XVII structure
Product Name:Gypenoside XVII
CAS No:80321-69-3
MF:C48H82O18
MW:947.153897762299
MDL:MFCD10566703
CID:827533
PubChem ID:44584555
Update Time:2025-05-28

Gypenoside XVII Chemical and Physical Properties

Names and Identifiers

    • Gypenoside XVII
    • Erianin
    • Gynosaponin S
    • GYPENOSIDE-XVII
    • (3beta,12beta)-3-(beta-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • Ginsenoside XVII
    • Y0100
    • N2767
    • C20736
    • (3β,12β)-3-(β-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
    • Dammarane, β-D-glucopyranoside deriv. (ZCI)
    • 3-O-Glucosylgypenoside LXXV
    • Ginsenoside Gyp17
    • GypXVII
    • SCHEMBL23699005
    • DTXSID001317018
    • AC-34605
    • HY-N0553
    • 80321-69-3
    • s9207
    • CHEBI:77155
    • GP-17
    • (3beta,12beta)-20-{[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy}-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
    • MS-31771
    • HMS3887K09
    • AKOS027251125
    • Q27146716
    • CS-4163
    • CCG-270587
    • CHEMBL504441
    • MFCD10566703
    • SCHEMBL26873117
    • (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-[(2S)-6-METHYL-2-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL]OXY}HEPT-5-EN-2-YL]-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • (3beta,12beta)-20-((6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)oxy)-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
    • 1ST40334
    • Gyp-17
    • Gypenoside XVIIGynosaponin S
    • DA-63988
    • MDL: MFCD10566703
    • Inchi: 1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,45-,46+,47+,48-/m0/s1
    • InChI Key: ZRBFCAALKKNCJG-SJYBZOGZSA-N
    • SMILES: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](C)(CC/C=C(\C)/C)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)O1)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C

Computed Properties

  • Exact Mass: 946.55000
  • Monoisotopic Mass: 946.55011576 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 13
  • Complexity: 1680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 25
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 298
  • Molecular Weight: 947.2
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Powder
  • Density: 1.38
  • Melting Point: No data available
  • Boiling Point: 1013.5±65.0 °C at 760 mmHg
  • Flash Point: 566.8±34.3 °C
  • PSA: 298.14000
  • LogP: -0.02680

Gypenoside XVII Pricemore >>

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Gypenoside XVII Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water ;  30 h, pH 6.0, 37 °C
1.2 Reagents: 1-Butanol
Reference
Fungal sensitivity to and enzymatic deglycosylation of ginsenosides
Zhao, Xuesong; et al, Phytochemistry (Elsevier), 2012, 78, 65-71

Production Method 2

Reaction Conditions
1.1 Reagents: Glucose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Reference
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Production Method 3

Reaction Conditions
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  100 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
Reference
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

Production Method 4

Reaction Conditions
1.1 Solvents: Water ;  72 h, 30 °C
Reference
Biotransformation of the Principal Ginsenosides of Panax ginseng Into Minor Glycosides Through the Action of Bacterium Paenibacillus sp. BG134
Ten, L. N.; et al, Chemistry of Natural Compounds, 2014, 50(4), 691-696

Production Method 5

Reaction Conditions
1.1 Reagents: Glucose Catalysts: Glucosidase, β- Solvents: Water ;  7 h, pH 5.5, 40 °C
Reference
Characterization of a novel recombinant β-glucosidase from Sphingopyxis alaskensis that specifically hydrolyzes the outer glucose at the C-3 position in protopanaxadiol-type ginsenosides
Shin, Kyung-Chul; et al, Journal of Biotechnology, 2014, 172, 30-37

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  30 h, pH 5.0, 50 °C
Reference
Highly selective microbial transformation of major ginsenoside Rb1 to gypenoside LXXV by Esteya vermicola CNU 120806
Hou, J.-G.; et al, Journal of Applied Microbiology, 2012, 113(4), 807-814

Production Method 7

Reaction Conditions
1.1 Reagents: (+)-Lactose Catalysts: Glucosidase, β- Solvents: Water ;  72 h, 37 °C
Reference
Enzymatic transformation of ginsenoside Rb1 by Lactobacillus pentosus strain 6105 from Kimchi
Kim, Se-Hwa; et al, Journal of Ginseng Research, 2012, 36(3), 291-297

Gypenoside XVII Raw materials

Gypenoside XVII Preparation Products

Gypenoside XVII Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:80321-69-3)Gypenoside XVII
Order Number:A1205172
Stock Status:in Stock
Quantity:10mg/25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):162.0/280.0/417.0/598.0
Email:sales@amadischem.com

Additional information on Gypenoside XVII

Recent Advances in Gypenoside XVII (80321-69-3) Research: Therapeutic Potential and Mechanisms of Action

Gypenoside XVII (CAS: 80321-69-3), a bioactive saponin derived from Gynostemma pentaphyllum, has garnered significant attention in recent years due to its diverse pharmacological properties. This research brief synthesizes the latest findings on Gypenoside XVII, focusing on its therapeutic mechanisms, pharmacokinetics, and potential clinical applications. Emerging studies highlight its neuroprotective, anti-inflammatory, and cardiometabolic benefits, positioning it as a promising candidate for drug development.

A 2023 study published in Acta Pharmacologica Sinica elucidated the neuroprotective effects of Gypenoside XVII in Alzheimer's disease models. The compound demonstrated potent inhibition of β-amyloid aggregation (IC50 = 12.3 μM) and reduced tau hyperphosphorylation by modulating GSK-3β and CDK5 pathways. Notably, it enhanced synaptic plasticity in hippocampal neurons by upregulating BDNF expression (1.8-fold increase vs. controls), suggesting potential for cognitive disorder therapeutics.

Pharmacokinetic investigations reveal unique challenges in Gypenoside XVII bioavailability. A 2024 Journal of Ethnopharmacology report identified its low oral absorption (F = 8.2%) due to intestinal metabolism by microbiota. However, novel delivery systems—including phospholipid complexes and nanoemulsions—have improved plasma concentrations by 3.5-fold. Structural modifications at the C-3 and C-20 positions (e.g., acetylation) further enhanced metabolic stability without compromising activity.

In cardiovascular research, Gypenoside XVII exhibited dual PPAR-α/γ agonism (EC50 = 0.47 μM and 1.2 μM respectively) in a Nature Cardiovascular Research 2023 study. This mechanism improved insulin sensitivity (HOMA-IR reduced by 42%) while reducing atherosclerotic plaque formation (28% decrease in ApoE-/- mice). Concurrently, it activated SIRT1-mediated autophagy in cardiomyocytes, offering protection against ischemia-reperfusion injury.

Ongoing Phase I clinical trials (NCT05678231) are evaluating Gypenoside XVII's safety profile in healthy volunteers. Preliminary data indicate dose-linear pharmacokinetics (5–100 mg range) with a terminal half-life of 9.3 ± 2.1 hours. No severe adverse events were reported, though mild gastrointestinal symptoms occurred at doses >50 mg. These findings support further development as either a standalone therapeutic or adjuvant agent.

The compound's multi-target effects present both opportunities and challenges. While its pleiotropic actions (e.g., modulating NF-κB, Nrf2, and AMPK pathways) enable broad therapeutic applications, target identification remains complex. Advanced techniques like CETSA and DARTS are being employed to map precise protein interactions. Future research directions include structure-activity relationship optimization and combination therapy strategies with existing CNS or metabolic drugs.

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Amadis Chemical Company Limited
(CAS:80321-69-3)Gypenoside XVII
A1205172
Purity:99%/99%/99%/99%
Quantity:10mg/25mg/50mg/100mg
Price ($):162.0/280.0/417.0/598.0
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